Structural Divergence from Positional Isomer Dictates Scaffold Utility
The compound's N4-substitution pattern on the piperazin-2-one ring is distinct from the N1-substituted isomer 1-(4-Methylpyrimidin-2-yl)piperazin-2-one (CAS 907972-93-4) . This regiochemistry alters the exit vector of the lactam, a critical parameter in fragment-based drug design. No direct biological comparison data exists for these two isomers. However, class-level SAR from the piperazinylpyrimidinone series demonstrates that the position of substitution on the piperazinone ring profoundly impacts 5-HT2C receptor agonist potency, with EC50 values varying by orders of magnitude depending on the linkage point [1].
| Evidence Dimension | Regiochemistry (N4- vs N1-substitution) |
|---|---|
| Target Compound Data | 4-(4-Methylpyrimidin-2-yl)piperazin-2-one (N4-linked isomer) |
| Comparator Or Baseline | 1-(4-Methylpyrimidin-2-yl)piperazin-2-one (N1-linked isomer, CAS 907972-93-4) |
| Quantified Difference | Not available; difference inferred from class SAR. |
| Conditions | Structural analysis; Class-level 5-HT2C functional assay SAR. |
Why This Matters
Procuring the correct regioisomer is essential for SAR reproducibility, as the N4-linked isomer presents a distinct pharmacophore vector compared to the more common N1-linked analog.
- [1] Andrews, M. D.; Green, M. P.; Allerton, C. M.; et al. Design and synthesis of piperazinylpyrimidinones as novel selective 5-HT2C agonists. Bioorg. Med. Chem. Lett. 2009, 19, 5346-5350. View Source
